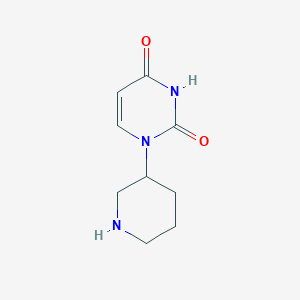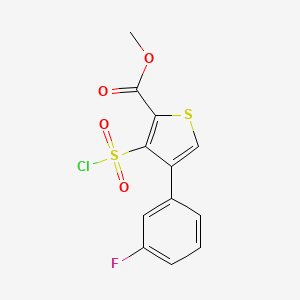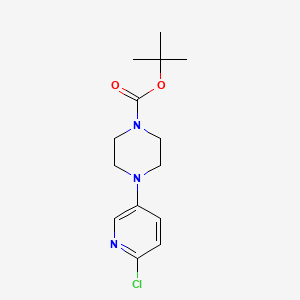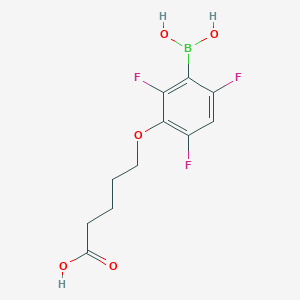
3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid
Übersicht
Beschreibung
Molecular Structure Analysis
While the exact molecular structure of “3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid” is not provided, a related compound, “4-(4-carboxybutoxy)-3-(chlorosulfonyl)benzoic acid”, contains total 34 bond(s); 21 non-H bond(s), 10 multiple bond(s), 8 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 carboxylic acid(s) (aromatic), 2 hydroxyl group(s), 1 ether(s) (aromatic), and 1 sulfone(s) .Wissenschaftliche Forschungsanwendungen
-
Application in Corrosion Inhibition
- Summary : Gemini surfactants synthesized using adipic acid have been studied as inhibitors for acid steel corrosion .
- Methods : The surfactants were characterized using FTIR and 1H-NMR spectra. The inhibitory effect of the synthesized surfactants on the corrosion of C-steel (C45) in 1.0 M HCl solution was studied using gravimetric and electrochemical methods .
- Results : The outcomes showed that all three surfactants act as strong inhibitors for steel acidic corrosion. The inhibition efficiency exceeded 90% for the three compounds .
-
Application in Coordination Polymers
- Summary : Two coordination polymers were constructed using tricarboxylic acid and 2,2’-bipyridine under hydrothermal conditions .
- Methods : The polymers were synthesized using the tricarboxylic acid 5-[(4-carboxyphenoxy)methyl]benzene-1,3-dicarboxylic acid and 2,2’-bipyridine under hydrothermal conditions .
- Results : The polymers displayed interesting structures and various applications, including luminescence .
-
Application in Gemini Surfactants
- Summary : Adipic acid was used to synthesize three nonionic Gemini surfactants containing different numbers of propylene oxide units in their structures .
- Methods : The surfactants were characterized using FTIR and 1H-NMR spectra. The inhibitory effect of the synthesized surfactants on the corrosion of C-steel (C45) in 1.0 M HCl solution was studied .
- Results : The outcomes showed that all three surfactants act as strong inhibitors for steel acidic corrosion. The inhibition efficiency exceeded 90% for the three compounds .
-
Application in Solid-Phase Peptide Synthesis
- Summary : 2-Methoxy-4-methylsulfinylbenzyl Alcohol has been used as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy .
- Methods : The peptide is detached in a two-step protocol, namely reduction of the sulfoxide to the sulfide with Me3SiCl and Ph3P, and then treatment with TFA .
- Results : The use of this strategy has been demonstrated by the preparation of peptide with no diketopiperazine formation in sequences prone to this side reaction .
-
Application in Synthesis of Gemini Surfactants
- Summary : Adipic acid was used to synthesize three nonionic Gemini surfactants containing different numbers of propylene oxide units in their structures .
- Methods : The surfactants were characterized using FTIR and 1H-NMR spectra. The inhibitory effect of the synthesized surfactants on the corrosion of C-steel (C45) in 1.0 M HCl solution was studied .
- Results : The outcomes showed that all three surfactants act as strong inhibitors for steel acidic corrosion. The inhibition efficiency exceeded 90% for the three compounds .
-
Application in Solid-Phase Peptide Synthesis
- Summary : 2-Methoxy-4-methylsulfinylbenzyl Alcohol has been used as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy .
- Methods : The peptide is detached in a two-step protocol, namely reduction of the sulfoxide to the sulfide with Me3SiCl and Ph3P, and then treatment with TFA .
- Results : The use of this strategy has been demonstrated by the preparation of peptide with no diketopiperazine formation in sequences prone to this side reaction .
Eigenschaften
IUPAC Name |
5-(3-borono-2,4,6-trifluorophenoxy)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BF3O5/c13-6-5-7(14)11(10(15)9(6)12(18)19)20-4-2-1-3-8(16)17/h5,18-19H,1-4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITMYQUXGWOXGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)OCCCCC(=O)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BF3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674608 | |
| Record name | 5-(3-Borono-2,4,6-trifluorophenoxy)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid | |
CAS RN |
1072946-61-2 | |
| Record name | 5-(3-Borono-2,4,6-trifluorophenoxy)pentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Borono-2,4,6-trifluorophenoxy)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



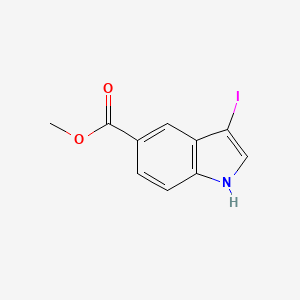
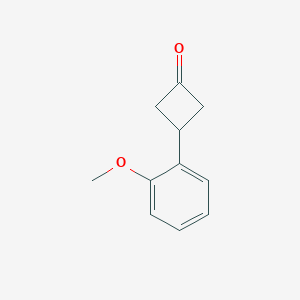
![2-[5-(piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1463584.png)
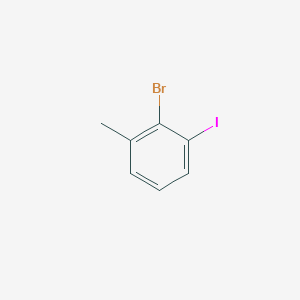
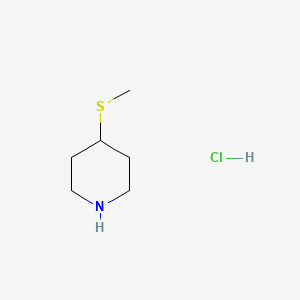
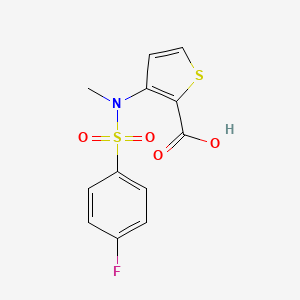
![1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid](/img/structure/B1463590.png)
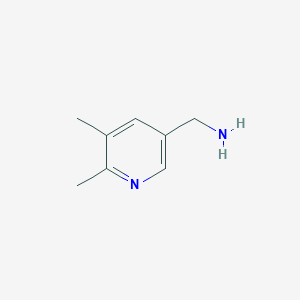
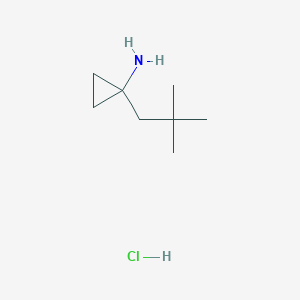
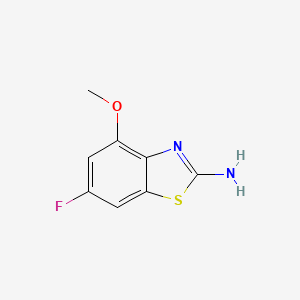
![[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride](/img/structure/B1463596.png)
